molecular formula C21H27NO5 B4000295 N-[3-(2-biphenylyloxy)propyl]-1-butanamine oxalate

N-[3-(2-biphenylyloxy)propyl]-1-butanamine oxalate

Cat. No.: B4000295
M. Wt: 373.4 g/mol
InChI Key: ZZAXOOQGXIKCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-biphenylyloxy)propyl]-1-butanamine oxalate is a useful research compound. Its molecular formula is C21H27NO5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.18892296 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonded Structures in Organic Amine Oxalates

Oxalates of various amines, including n-propylamine and n-butylamine, have been synthesized and characterized to understand their hydrogen bonded networks. These studies reveal different types of hydrogen-bonded networks, with oxalates of the first five amines showing linear hydrogen-bonded chains. Such research provides insight into the structural chemistry of amine oxalates, which could be relevant for the understanding of N-[3-(2-biphenylyloxy)propyl]-1-butanamine oxalate and its applications (Vaidhyanathan, Natarajan, & Rao, 2002).

Synthesis and Crystal Structure

The synthesis and crystal structure analysis of organotin carboxylates, including diorganostannate esters of dicyclohexylammonium hydrogen oxalate, have been explored. These studies not only provide insights into the molecular geometry and hydrogen-bonded networks but also evaluate the in vitro antitumor activity of these compounds, suggesting potential biomedical applications (Ng, Das, Gielen, & Tiekink, 1992).

Catalysis and Chemical Reactions

Research on asymmetric Grignard cross-coupling catalyzed by nickel complexes with certain phosphine ligands has shown the preparation of diastereoisomeric phosphines. Such studies are crucial for developing new methodologies in organic synthesis, potentially including the synthesis or modification of this compound and related compounds (Hayashi, Konishi, Hioki, Kumada, Ratajczak, & Niedbala, 1981).

Fungal Oxalate Production

Fungal oxalate production is significant in geomycology, biodeterioration, and bioremediation. Oxalate is a key metabolite in metal and mineral transformations mediated by fungi, which can have implications for environmental chemistry and biotechnology. Understanding the role of oxalates in these processes can inform research into their broader applications and interactions with compounds like this compound (Gadd et al., 2014).

Future Directions

: Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data

Properties

IUPAC Name

oxalic acid;N-[3-(2-phenylphenoxy)propyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C2H2O4/c1-2-3-14-20-15-9-16-21-19-13-8-7-12-18(19)17-10-5-4-6-11-17;3-1(4)2(5)6/h4-8,10-13,20H,2-3,9,14-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAXOOQGXIKCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(2-biphenylyloxy)propyl]-1-butanamine oxalate
Reactant of Route 2
N-[3-(2-biphenylyloxy)propyl]-1-butanamine oxalate
Reactant of Route 3
N-[3-(2-biphenylyloxy)propyl]-1-butanamine oxalate
Reactant of Route 4
N-[3-(2-biphenylyloxy)propyl]-1-butanamine oxalate
Reactant of Route 5
Reactant of Route 5
N-[3-(2-biphenylyloxy)propyl]-1-butanamine oxalate
Reactant of Route 6
Reactant of Route 6
N-[3-(2-biphenylyloxy)propyl]-1-butanamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.